4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide
説明
特性
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-3-1-12(2-4-13)15(23)5-6-16(24)20-8-9-22-11-21-17-14(18(22)25)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPJXQOMQLVNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide , identified by its CAS number 1903171-32-3 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 389.9 g/mol . The structure features a chlorophenyl group and a thieno[2,3-d]pyrimidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃S |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 1903171-32-3 |
Antiviral Properties
Recent studies have indicated that compounds similar to 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide exhibit antiviral activities. For instance, derivatives of thienopyrimidines have shown efficacy against various viral infections, suggesting that this compound may also possess similar properties due to its structural analogies.
Antitumor Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.
The proposed mechanism of action involves the interaction with specific biological targets such as enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, the presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.
Case Studies and Research Findings
- Antiviral Screening : A study screened several thieno[2,3-d]pyrimidine derivatives for antiviral activity against influenza virus. The results indicated that compounds with similar structures to 4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide showed significant inhibition of viral replication in vitro.
- Cytotoxicity Assays : In a cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7), derivatives demonstrated IC50 values in the micromolar range, suggesting effective antiproliferative effects. The study highlighted the importance of structural modifications in enhancing biological activity.
- Mechanistic Studies : Research involving molecular docking simulations suggested that the compound binds effectively to target proteins involved in cell signaling pathways associated with cancer progression, providing insights into its potential therapeutic applications.
類似化合物との比較
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidinone Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl ketone group in the target compound increases lipophilicity compared to analogs with thioether (CAS 922930-02-7) or hydrazide (compound 7 in ) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electron Localization: The thienopyrimidinone core exhibits electron-deficient regions, as predicted by electron localization function (ELF) analysis . Substitutions like fluorophenyl (CAS 2034458-38-1) or thiophene (compound 7) modulate electron density, influencing receptor binding .
Computational and Docking Studies
The pyrazole-carboxamide group in this analog showed strong hydrogen bonding with HIV protease residues (binding energy: −9.2 kcal/mol), suggesting that similar interactions may be feasible for the target compound with optimized substituents .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis is typically required, starting with functionalization of the thieno[2,3-d]pyrimidinone core. For example, describes a similar compound synthesized via condensation of a Schiff base with ClCH₂COCl in the presence of Et₃N. Key steps include:
- Step 1 : Formation of the thienopyrimidinone scaffold via cyclization under acidic conditions.
- Step 2 : Coupling the chlorophenyl-oxobutanoate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purity Optimization : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) and validate purity via ¹H/¹³C NMR and HRMS .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguity in stereochemistry (e.g., used single-crystal X-ray to confirm pyrrolo-pyrimidine conformation) .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the thienopyrimidinone and butanamide moieties.
- Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion [M+H]⁺ and fragment patterns .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation of the 4-oxo group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. recommends P201/P202 protocols for hygroscopic compounds .
Advanced Research Questions
Q. How can computational modeling aid in predicting biological activity or binding mechanisms?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., ’s compound targeted receptors via pyridinylmethyl groups).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR : Correlate substituent effects (e.g., chlorophenyl vs. fluorophenyl) with activity using MOE descriptors .
Q. How to resolve contradictions in spectral data during structure elucidation?
- Methodological Answer :
- Case Study : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., observed disorder in crystal structure due to rotational freedom).
- Validation : Cross-check with DEPT-135 (to confirm CH₂/CH₃ groups) and variable-temperature NMR to detect conformational exchange .
Q. What experimental design principles apply to optimizing reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Box-Behnken model (3 factors: temperature, catalyst loading, solvent ratio) to maximize yield. highlights DoE for flow-chemistry optimizations .
- Statistical Analysis : Apply ANOVA to identify significant factors and interaction effects. For example, used copolymerization variables to tune polymer properties .
Q. What are the challenges in studying metabolic pathways or degradation products?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
